molecular formula C13H18N6O B2475741 5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide CAS No. 2034246-20-1

5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide

Cat. No.: B2475741
CAS No.: 2034246-20-1
M. Wt: 274.328
InChI Key: PQEDBFVHXOKENK-UHFFFAOYSA-N
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Description

5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide is a complex organic compound that belongs to the class of pyrazine derivatives

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to a variety of biological activities . This interaction could involve binding to the target receptor, leading to changes in the receptor’s function.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.

Pharmacokinetics

A study on similar compounds indicated that they possess a favorable profile and can be considered as patient compliant , suggesting good bioavailability.

Result of Action

Similar compounds have been found to exhibit a variety of biological activities , suggesting that this compound could have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed on the triazole ring or the pyrazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).

    Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield alcohols or ketones, while substitution reactions can introduce various functional groups into the pyrazine ring.

Scientific Research Applications

5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid: Shares the triazole and methyl groups but differs in the core structure.

    3-methyl-4-nitroimidazole: Contains a similar triazole ring but with different substituents and core structure.

Uniqueness

What sets 5-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)pyrazine-2-carboxamide apart is its unique combination of the pyrazine and triazole rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O/c1-9(2)12(8-19-16-4-5-17-19)18-13(20)11-7-14-10(3)6-15-11/h4-7,9,12H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEDBFVHXOKENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC(CN2N=CC=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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